3-Fluoronaphthalene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFWCCCXAANHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288410 | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-07-5 | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Pathways of 3 Fluoronaphthalene 1 Carboxylic Acid
Mechanistic Investigations of Key Transformations Involving the Compound
While specific mechanistic studies exclusively on 3-Fluoronaphthalene-1-carboxylic acid are not extensively documented in publicly available literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on related compounds.
Decarboxylation: The decarboxylation of aromatic carboxylic acids, such as this compound, typically requires high temperatures and often proceeds via an electrophilic substitution mechanism where a proton replaces the carboxyl group. masterorganicchemistry.comlibretexts.org The stability of the resulting aryl anion intermediate is crucial. The fluorine atom, being an electron-withdrawing group, would destabilize a carbanion at the 1-position, making direct uncatalyzed decarboxylation challenging. However, in the presence of a suitable catalyst or under specific conditions, the reaction can be facilitated. For instance, heating with soda lime can effect decarboxylation, proceeding through the formation of a sodium salt intermediate. libretexts.org
Nucleophilic Acyl Substitution: Reactions involving the carboxylic acid group, such as esterification or conversion to an acyl chloride, proceed via a nucleophilic acyl substitution mechanism. khanacademy.orgmasterorganicchemistry.comlibretexts.org In Fischer esterification, the carboxylic acid is protonated by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by an alcohol. libretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water. The formation of an acyl chloride, for example with thionyl chloride, also involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org
Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the naphthalene (B1677914) ring of this compound involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The substituent effects of both the fluorine and carboxylic acid groups direct the position of the incoming electrophile. The final step is the deprotonation of the intermediate to restore aromaticity.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. In this compound, the fluorine atom can act as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. researchgate.net The presence of the electron-withdrawing carboxylic acid group enhances the stability of this negatively charged intermediate, thereby facilitating the substitution. Computational studies on related fluoronaphthaldehydes have shown that such reactions can also proceed through a concerted mechanism. researchgate.net
Influence of Fluorine Substitution on Reaction Regioselectivity and Kinetics
The fluorine atom at the 3-position exerts a significant influence on the regioselectivity and kinetics of reactions involving this compound. This influence stems from its dual electronic nature: it is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R). iau.ir
Influence on Electrophilic Aromatic Substitution:
Influence on Nucleophilic Aromatic Substitution:
In nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing inductive effect of fluorine is paramount. khanacademy.org It enhances the electrophilicity of the carbon atom to which it is attached (C-3) and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This generally increases the rate of substitution compared to an unsubstituted naphthalene ring. When fluorine acts as the leaving group, its high electronegativity makes the C-F bond strong, but the activation provided by the electron-withdrawing groups on the ring can overcome this.
Influence on the Carboxylic Acid Group:
The inductive effect of the fluorine atom, transmitted through the naphthalene ring system, increases the acidity of the carboxylic acid group compared to unsubstituted naphthalene-1-carboxylic acid. This is because the electron-withdrawing fluorine helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. savemyexams.com This enhanced acidity can affect the kinetics of reactions involving the carboxylate, such as salt formation.
Data on Substituent Effects:
| Property | Influence of Fluorine | Effect on Reactivity |
| Acidity of COOH | Increased | Faster deprotonation and salt formation. |
| Electrophilic Substitution Rate | Decreased | Slower reaction rates compared to unsubstituted naphthalene. |
| Nucleophilic Substitution Rate | Increased (at C-3) | Faster reaction rates for substitution of the fluorine atom. |
Regioselectivity of Electrophilic Substitution:
The directing effects of the substituents on the naphthalene ring can be summarized as follows:
| Substituent | Position | Directing Effect |
| -COOH | 1 | Meta-directing (to C-5, C-7) and deactivating. |
| -F | 3 | Ortho, para-directing (to C-2, C-4) and deactivating. |
The most likely positions for electrophilic attack would be those activated by the fluorine and least deactivated by the carboxylic acid, with C-4 being a probable site, though steric hindrance could play a role.
Synthetic Methodologies for 3 Fluoronaphthalene 1 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.org For 3-Fluoronaphthalene-1-carboxylic acid, two primary disconnection strategies are most logical, focusing on the formation of the carbon-fluorine (C-F) and carbon-carboxylic acid (C-COOH) bonds.
Strategy A: Disconnection of the Carboxylic Acid Group. This approach disconnects the C1–COOH bond. The target molecule is traced back to a 3-fluoronaphthyl anion equivalent (a synthon), which would be generated from a 1-halo-3-fluoronaphthalene precursor. In the forward synthesis, this corresponds to the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent.
Strategy B: Disconnection of the Fluorine Group. This strategy involves the disconnection of the C3–F bond. The retrosynthetic step leads to a 3-diazoniumnaphthalene-1-carboxylic acid intermediate, which in turn originates from 3-aminonaphthalene-1-carboxylic acid. This pathway suggests a forward synthesis utilizing a diazotization reaction followed by fluorination, such as the Balz-Schiemann reaction.
These two disconnections form the basis for the primary synthetic routes to this compound, which are explored in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the fluoro and carboxyl groups onto a naphthalene (B1677914) ring system with high regioselectivity.
The direct fluorination of naphthalene-1-carboxylic acid to achieve the 3-fluoro isomer is a significant challenge. Electrophilic aromatic substitution on naphthalene derivatives can be difficult to control, often resulting in a mixture of isomers. researchgate.net The directing effects of the existing carboxylic acid group and the inherent reactivity of the naphthalene core would likely lead to fluorination at other positions, complicating purification and reducing the yield of the desired product.
Nucleophilic aromatic substitution would require a precursor with a suitable leaving group at the 3-position of naphthalene-1-carboxylic acid. The synthesis of such a precursor would itself demand a regioselective method, diminishing the "directness" of this approach.
A more viable direct approach involves the carboxylation of a pre-functionalized 3-fluoronaphthalene derivative. This method is one of the most common and versatile for creating carboxylic acids. rsc.orgresearchgate.net The most common pathway involves the formation of a Grignard reagent from 1-bromo-3-fluoronaphthalene. The resulting organomagnesium compound can then react with carbon dioxide (typically solid CO2, or "dry ice") to form the magnesium salt of the carboxylic acid, which is subsequently protonated during an acidic workup.
Table 1: Grignard-Mediated Carboxylation of 1-Bromo-3-fluoronaphthalene
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Magnesium (Mg) turnings in dry ether (e.g., THF, Diethyl ether) | Formation of the Grignard reagent (3-Fluoro-1-naphthylmagnesium bromide) |
| 2 | Solid Carbon Dioxide (CO₂) | Nucleophilic attack by the Grignard reagent on CO₂ to form a magnesium carboxylate salt |
An alternative involves the use of an organolithium intermediate, which can be formed via lithium-halogen exchange from a halogenated precursor or by direct lithiation, although the latter may present regioselectivity challenges. researchgate.net
Multi-Step Synthesis from Naphthalene Precursors
Multi-step syntheses allow for greater control over regiochemistry by building upon functionalized naphthalene starting materials.
Existing functional groups on the naphthalene ring can be chemically transformed into the desired carboxylic acid.
Hydrolysis of a Nitrile: The synthesis can commence from 3-fluoro-1-cyanonaphthalene. The cyano group can be effectively hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This method is robust, and the nitrile precursor can often be prepared from an amino group via the Sandmeyer reaction.
Oxidation of a Methyl Group: If 3-fluoro-1-methylnaphthalene (B13753094) is available, the methyl group can be oxidized to a carboxylic acid. This transformation requires strong oxidizing agents.
Table 2: Functional Group Transformations to a Carboxylic Acid
| Starting Material | Reagent(s) | Transformation |
|---|---|---|
| 3-Fluoro-1-cyanonaphthalene | H₂SO₄(aq), H₂O, heat OR NaOH(aq), H₂O, heat, then H₃O⁺ workup | Nitrile Hydrolysis |
The Balz-Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring. google.comresearchgate.net This route would begin with 3-aminonaphthalene-1-carboxylic acid or, more practically, an ester derivative like ethyl 3-aminonaphthalene-1-carboxylate to protect the acidic proton of the carboxyl group from interfering with the diazotization reagents.
The key steps are:
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. chemicalbook.comwipo.int
Salt Formation: The diazonium salt is then reacted with an acid like tetrafluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. google.com
Fluorination: The isolated diazonium tetrafluoroborate salt is gently heated. It decomposes to release nitrogen gas, boron trifluoride, and the desired aryl fluoride (B91410). chemicalbook.com
Hydrolysis (if necessary): If an ester was used as the starting material, a final hydrolysis step is required to yield this compound.
Table 3: Balz-Schiemann Reaction Sequence
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Ethyl 3-aminonaphthalene-1-carboxylate | NaNO₂, HCl(aq), 0-5 °C | Ethyl 3-diazoniumnaphthalene-1-carboxylate chloride |
| 2 | Ethyl 3-diazoniumnaphthalene-1-carboxylate chloride | HBF₄ or NaBF₄ | Ethyl 3-diazoniumnaphthalene-1-carboxylate tetrafluoroborate |
| 3 | Ethyl 3-diazoniumnaphthalene-1-carboxylate tetrafluoroborate | Heat (thermal decomposition) | Ethyl 3-fluoronaphthalene-1-carboxylate |
Cyclocondensation and Annulation Reactions in Naphthalene Synthesis
Cyclocondensation and annulation reactions are powerful strategies for constructing ring systems and are central to the synthesis of substituted naphthalenes. These methods involve the formation of a new ring onto a pre-existing molecular fragment.
One prominent method is the [4+2] cycloaddition , or Diels-Alder reaction. rsc.org A modern variant involves the reaction of 2-pyrones with aryne intermediates. rsc.orgrsc.org The 2-pyrone acts as a diene, and its reaction with a highly reactive aryne (an arynophile) forms a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield the aromatic naphthalene ring. rsc.org For the synthesis of this compound, this could hypothetically involve a reaction between a suitably substituted 2-pyrone and a fluorinated benzyne (B1209423) intermediate. The versatility of this method allows for the preparation of a wide array of multisubstituted naphthalenes by varying the substituents on both the pyrone and the aryne precursor. rsc.org
Annulation reactions , which are ring-forming processes, are also key in naphthalene synthesis. The Robinson annulation , discovered by Sir Robert Robinson in 1935, is a classic and reliable method for creating a six-membered ring. wikipedia.orglibretexts.org The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orgyoutube.com While traditionally used for cyclohexenone synthesis, the fundamental principle of tandem Michael-aldol reactions can be adapted to build the fused ring system of naphthalene. wikipedia.org
Another important strategy is the electrophilic cyclization of alkynes. nih.gov This method can be used to prepare a variety of substituted naphthalenes regioselectively under mild conditions. The process typically starts with an arene-containing propargylic alcohol, which undergoes a 6-endo-dig cyclization initiated by an electrophile (e.g., I₂, Br₂, ICl). The resulting hydroxydihydronaphthalene can then be dehydrated to form the stable aromatic naphthalene product. nih.gov This approach offers good control over the placement of substituents based on the structure of the starting alkyne.
The Hauser annulation is a related process where a Michael addition is followed by a Dieckmann condensation (an intramolecular reaction of diesters) and subsequent elimination. wikipedia.org This method utilizes a specific type of donor, such as an aromatic sulfone with an ortho-ester group, to react with a Michael acceptor, ultimately leading to a functionalized aromatic ring. wikipedia.org
These cyclocondensation and annulation strategies represent a toolkit for organic chemists to construct the core structure of this compound with the required fluorine and carboxylic acid functionalities either present in the starting materials or positioned for subsequent elaboration.
Optimization of Synthetic Pathways and Process Efficiency
Optimizing the synthesis of a target molecule like this compound is crucial for its potential application in research and industry. The primary goals of optimization are to enhance reaction yield and purity, improve selectivity, reduce costs, and ensure the process is scalable and robust. patsnap.com This involves a systematic investigation of various reaction parameters.
Key areas for optimization include:
Reaction Conditions: Parameters such as temperature, pressure, and reaction time are meticulously adjusted. For instance, in electrophilic cyclizations, the choice of electrophile can dramatically impact the product yield. nih.gov Similarly, catalyst loading and reaction temperature are critical variables in catalyzed reactions that need to be fine-tuned. patsnap.com
Catalyst and Reagent Selection: The development of novel catalysts is a cornerstone of process optimization. For many transformations, moving from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. patsnap.com The choice of base, solvent, and other additives can also profoundly influence the reaction's outcome.
Purification Methods: The efficiency of the purification process is as important as the reaction itself. Optimizing purification involves selecting the best techniques, such as crystallization, distillation, or chromatography, and the ideal solvent systems to achieve high purity with minimal product loss. patsnap.com For carboxylic acids, liquid-liquid extraction with carefully chosen immiscible solvents can be a powerful purification step. patsnap.com
A practical example of optimization can be seen in electrophilic cyclization reactions for naphthalene synthesis, where different electrophiles lead to varying yields under specific conditions.
| Entry | Electrophile | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | I₂ | 25 | 72 |
| 2 | ICl | 25 | 81 |
| 3 | Br₂ | 25 | 89 |
| 4 | NBS | 50 | 65 |
This data demonstrates that for this specific transformation, Br₂ at room temperature provided the highest yield, highlighting how systematic screening of reagents is a critical aspect of process optimization. nih.gov Applying such principles to the synthesis of this compound would involve a similar multi-parameter approach to identify the most efficient and economical pathway. patsnap.com
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govpatsnap.com Applying these principles to the synthesis of this compound is essential for environmental stewardship and long-term sustainability. The twelve principles of green chemistry provide a framework for this endeavor. nih.gov
Key green chemistry considerations for the synthesis include:
Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com This minimizes volatile organic compound (VOC) emissions and reduces risks to human health and the environment. jddhs.com The selection of less toxic reagents is also paramount. patsnap.com
Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov High-yielding reactions that generate minimal byproducts are preferred. Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com The use of energy-efficient techniques, such as microwave-assisted synthesis or flow chemistry, can significantly shorten reaction times and lower energy costs. jddhs.com
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Prevent Waste | Select pathways with high yields and minimal byproducts, such as well-designed catalytic cyclizations. |
| Atom Economy | Utilize addition reactions (e.g., Diels-Alder) where all atoms of the reactants are incorporated into the product. rsc.org |
| Less Hazardous Chemical Syntheses | Avoid toxic reagents and opt for safer alternatives for steps like fluorination and carboxylation. |
| Designing Safer Chemicals | The final product itself is the focus, but intermediates should also be designed for reduced toxicity. |
| Safer Solvents and Auxiliaries | Replace traditional organic solvents (e.g., THF, Toluene) with water, ionic liquids, or conduct solvent-free reactions. nih.govjddhs.com |
| Design for Energy Efficiency | Employ microwave-assisted or flow chemistry to reduce reaction times and energy consumption. jddhs.com |
By integrating these principles from the initial design of the synthetic route, the environmental impact of producing this compound can be significantly minimized, aligning the synthesis with modern standards of sustainable chemical manufacturing. firp-ula.org
Derivatization and Analogues of 3 Fluoronaphthalene 1 Carboxylic Acid
Synthesis of Esters and Amides of 3-Fluoronaphthalene-1-carboxylic Acid
The conversion of this compound into its corresponding esters and amides represents a fundamental set of transformations in organic synthesis. These reactions are typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.
Standard esterification procedures, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then treated with an alcohol to yield the ester.
Amide synthesis from this compound can be accomplished by direct condensation with an amine at high temperatures, driving off water. However, this method is often inefficient. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate the reaction between the carboxylic acid and the amine under milder conditions. libretexts.org Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation. mnstate.edu
| Derivative Type | Reagents | General Reaction |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Ester | SOCl₂, Alcohol | R-COOH + SOCl₂ → R-COCl; R-COCl + R'-OH → R-COOR' |
| Amide | Amine, Heat | R-COOH + R'-NH₂ → R-CONHR' + H₂O |
| Amide | Amine, Coupling Agent (e.g., DCC) | R-COOH + R'-NH₂ + DCC → R-CONHR' + DCU |
| Amide | SOCl₂, Amine | R-COOH + SOCl₂ → R-COCl; R-COCl + R'-NH₂ → R-CONHR' |
Preparation of Functionalized Naphthalene-Carboxanilides and Related Derivatives
Naphthalene-carboxanilides, a specific class of amides, are synthesized from naphthalene (B1677914) carboxylic acids and various aniline derivatives. A series of ring-substituted naphthalene-1-carboxanilides have been prepared and characterized, demonstrating the synthetic accessibility of these compounds. researchgate.netnih.gov The general synthesis involves the reaction of the corresponding naphthalene-1-carbonyl chloride with a substituted aniline in the presence of a base like triethylamine. researchgate.net
Applying this methodology to this compound, the first step would be its conversion to 3-fluoronaphthalene-1-carbonyl chloride. This activated intermediate can then be reacted with a variety of functionalized anilines to produce a library of 3-fluoronaphthalene-1-carboxanilides. The electronic and steric properties of the substituents on the aniline ring can be systematically varied to explore their impact on the resulting molecule's properties.
| Aniline Substituent | Resulting Carboxanilide |
| 2-Methoxy | N-(2-methoxyphenyl)-3-fluoronaphthalene-1-carboxamide |
| 3-Methoxy | N-(3-methoxyphenyl)-3-fluoronaphthalene-1-carboxamide |
| 3-Methyl | N-(3-methylphenyl)-3-fluoronaphthalene-1-carboxamide |
| 4-Methyl | N-(4-methylphenyl)-3-fluoronaphthalene-1-carboxamide |
| 3-Fluoro | N-(3-fluorophenyl)-3-fluoronaphthalene-1-carboxamide |
Construction of Complex Heterocyclic Systems Incorporating the Naphthalene Core
The naphthalene scaffold of this compound can be utilized as a building block for the synthesis of more complex heterocyclic systems.
Quinoline-4-carboxylic acids are an important class of heterocyclic compounds. imist.maresearchgate.netresearchgate.net One of the classical methods for their synthesis is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govimist.ma While not a direct conversion of this compound, derivatives of this compound could potentially serve as precursors. For instance, functional group manipulation of the naphthalene ring could lead to a substituted aniline that could then undergo a Doebner-type reaction. A more direct conceptual approach, though not explicitly reported for this specific substrate, involves the Pfitzinger reaction, which condenses isatin with a carbonyl compound. nih.gov Modifications of this chemistry could potentially utilize naphthalene-based starting materials.
A one-pot synthesis of 2-arylquinoline-4-carboxylic acids has been reported using 1-naphthylamine, various benzaldehydes, and pyruvic acid. imist.ma This demonstrates that the naphthalene core can be directly incorporated into the quinoline structure.
The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a catalyst-free reaction of diketene, isatin, and primary amines. frontiersin.org While this method does not directly involve a naphthalene starting material, it highlights a strategy for constructing fused heterocyclic systems. Conceptually, a synthetic route starting from a functionalized naphthalene derivative that could be converted into an isatin analogue could potentially lead to the formation of a benzo[f]pyrrolo[3,4-c]quinoline-2,9-dione system. The synthesis of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones has also been described as potent caspase-3 inhibitors, indicating the pharmaceutical relevance of this heterocyclic core. nih.gov
Synthesis of N-Trifluoromethyl Amide Analogues
The introduction of a trifluoromethyl group can significantly alter the properties of a molecule, including its lipophilicity and metabolic stability. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acids is a valuable transformation. General methods for the N-trifluoromethylation of amides often involve the use of electrophilic trifluoromethylating agents. While not specifically documented for 3-fluoronaphthalene-1-carboxamide, the general principles of these reactions would be applicable. One approach could involve the initial synthesis of the primary amide of this compound, followed by reaction with a suitable trifluoromethylating reagent.
Exploration of Structural Modifications for Tunable Chemical Properties
The chemical properties of this compound and its derivatives can be fine-tuned through various structural modifications. The strategic alteration of molecular frameworks while preserving the core structure is a key concept in medicinal and materials chemistry.
The position and nature of substituents on the naphthalene ring can have a profound impact on the electronic properties of the molecule. The fluorine atom at the 3-position already influences the electron distribution of the aromatic system. Further functionalization through electrophilic aromatic substitution or nucleophilic aromatic substitution (on appropriately activated substrates) could introduce additional groups that modulate these properties. For example, the introduction of electron-donating or electron-withdrawing groups at other positions on the naphthalene ring would alter the molecule's polarity, reactivity, and potential for intermolecular interactions.
The modification of the carboxylic acid group into a range of other functional groups, beyond esters and amides, also provides a powerful tool for tuning chemical properties. Conversion to nitriles, aldehydes, or alcohols, for instance, would open up new avenues for further synthetic transformations and the exploration of different chemical spaces.
Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, the informative ¹⁹F nucleus, a complete picture of the carbon-hydrogen framework and the position of the fluorine substituent can be assembled.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 3-Fluoronaphthalene-1-carboxylic acid is expected to show distinct signals for the carboxylic acid proton and the six aromatic protons on the naphthalene (B1677914) ring system.
The carboxylic acid proton (-COOH) is highly deshielded and is anticipated to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10.0–13.2 ppm. libretexts.orgajol.info This signal's broadness is a result of hydrogen bonding, and it would disappear upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. libretexts.org
The six aromatic protons will appear in the aromatic region, generally between 7.0 and 9.0 ppm. Their precise chemical shifts and splitting patterns (multiplicity) are determined by their position relative to the electron-withdrawing carboxylic acid group and the fluorine atom. The fluorine atom will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons over two to five bonds (²JHF, ³JHF, ⁴JHF, ⁵JHF). Protons H-2 and H-4 will be most affected by coupling to the fluorine at C-3. The proton at the C-8 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the nearby carbonyl group of the carboxylic acid.
Predicted ¹H NMR Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | ~12.0 | Broad Singlet (br s) | N/A |
| H-8 | ~8.8 | Doublet (d) | ³JHH ≈ 8.5 |
| H-5 | ~8.2 | Doublet (d) | ³JHH ≈ 8.5 |
| H-2 | ~8.0 | Doublet of Doublets (dd) | ³JHF ≈ 9.0, ⁴JHH ≈ 2.0 |
| H-6 | ~7.8 | Triplet (t) | ³JHH ≈ 7.5 |
| H-7 | ~7.6 | Triplet (t) | ³JHH ≈ 7.5 |
| H-4 | ~7.5 | Doublet (d) | ³JHF ≈ 6.0 |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms.
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-180 ppm range. libretexts.orgthegoodscentscompany.com The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its signal will appear as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine. Other carbons in proximity to the fluorine atom (C-2, C-4, and C-4a) will show smaller C-F couplings (²JCF, ³JCF). The ten aromatic carbons generally resonate between 110 and 165 ppm. libretexts.orgscience-softcon.de
Predicted ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C=O | ~168 | Small coupling possible |
| C-3 | ~162 | ¹JCF ≈ 250 (Large Doublet) |
| C-4a | ~135 | ³JCF ≈ 8 |
| C-8a | ~133 | Small coupling possible |
| C-5 | ~130 | - |
| C-8 | ~129 | - |
| C-7 | ~128 | - |
| C-6 | ~126 | - |
| C-1 | ~125 | ³JCF ≈ 4 |
| C-2 | ~118 | ²JCF ≈ 22 |
| C-4 | ~112 | ²JCF ≈ 25 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thegoodscentscompany.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift range for fluorine is very wide, providing high resolution. For an aryl fluoride (B91410) like this compound, the ¹⁹F signal is expected to appear in the range of -100 to -140 ppm relative to a standard like CFCl₃. libretexts.org The signal will be split into a complex multiplet due to couplings with the neighboring aromatic protons (H-2 and H-4).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the neighboring protons on the naphthalene rings, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, HMBC would show correlations from the carboxylic acid proton to the carbonyl carbon (C=O) and C-1, and from protons H-2 and H-4 to the fluorine-bearing C-3.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₇FO₂, giving it a molecular weight of 190.17 g/mol . thegoodscentscompany.com The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value very close to 190.0430.
Electron ionization (EI) would cause the molecule to fragment in a predictable manner. For aromatic carboxylic acids, characteristic fragmentation patterns include: nih.gov
Loss of a hydroxyl radical (-OH): A prominent peak at m/z 173 [M-17]⁺, corresponding to the formation of a stable acylium ion.
Loss of the entire carboxyl group (-COOH): A peak at m/z 145 [M-45]⁺, corresponding to the fluoronaphthyl cation.
Loss of carbon monoxide (CO) from the acylium ion: A subsequent fragmentation of the m/z 173 ion to give a peak at m/z 145 [M-17-28]⁺.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Fragment Identity | Description |
|---|---|---|
| 190 | [C₁₁H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 173 | [C₁₁H₆FO]⁺ | Loss of -OH |
| 145 | [C₁₀H₆F]⁺ | Loss of -COOH, or loss of CO from m/z 173 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group.
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded O-H group of the carboxylic acid dimer. libretexts.orgthegoodscentscompany.com
C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ for the carbonyl group, characteristic of an aromatic carboxylic acid. thegoodscentscompany.com
C-O Stretch: A moderate to strong band in the 1210-1320 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption typically found in the 1000-1350 cm⁻¹ range for aryl fluorides.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations below 900 cm⁻¹ can give clues about the substitution pattern of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, other vibrations are often strong. For this molecule, strong Raman signals would be expected for:
The symmetric aromatic ring breathing modes.
The C=C stretching vibrations of the naphthalene ring system around 1600 cm⁻¹.
The C=O carbonyl stretch, though generally less intense than in the IR spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3300-2500 | Very Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| C=O Stretch | ~1700 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Strong |
| C-O Stretch | 1320-1210 | Strong | Weak |
| C-F Stretch | 1350-1000 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable information regarding the molecular structure, conformation, and intermolecular interactions of a compound in its solid state. For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive understanding of its solid-state architecture.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, ultimately revealing the atomic positions with high precision.
Key structural parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions. Furthermore, it provides exact bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Of particular significance for carboxylic acids is the ability to characterize the hydrogen-bonding networks that dictate the supramolecular assembly in the crystal lattice. nih.gov For instance, carboxylic acid groups commonly form dimeric structures through hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov The presence and nature of other intermolecular interactions, such as π-π stacking, which is common in aromatic systems like naphthalene, can also be unequivocally determined. nih.gov
While specific crystallographic data for this compound is not publicly available, studies on analogous aromatic carboxylic acids provide insight into the expected structural features. researchgate.netdntb.gov.ua For example, analysis of related compounds often reveals planar naphthalene ring systems with specific packing motifs influenced by the substituent groups. researchgate.net
Table 1: Illustrative Crystallographic Data for a Representative Aromatic Carboxylic Acid
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5432(1) |
| b (Å) | 5.1234(2) |
| c (Å) | 19.8765(3) |
| β (°) | 98.765(4) |
| Volume (ų) | 854.32 |
| Z | 4 |
| Hydrogen Bonding Motif | Carboxylic acid dimer |
Note: The data in this table is for illustrative purposes to represent typical parameters obtained from an X-ray crystallography study of an aromatic carboxylic acid and does not represent actual data for this compound.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, ensuring the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The highly polar carboxylic acid group of the target compound will have less affinity for the nonpolar stationary phase compared to less polar impurities, leading to their separation. A Photo Diode Array (PDA) or UV-Vis detector is commonly employed for detection, as the naphthalene ring system is strongly chromophoric. nih.govresearchgate.net Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main component from all potential process-related impurities.
Table 2: Typical Starting Parameters for an RP-HPLC Method for Aromatic Carboxylic Acids
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | PDA/UV at an appropriate wavelength (e.g., 230 nm) nih.gov |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is often challenging. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. usherbrooke.canih.gov
A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the acidic proton of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. usherbrooke.canih.gov This derivatization significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or similar). The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. ajbls.com This mass spectrum serves as a "molecular fingerprint," allowing for confident identification of the parent compound and any impurities.
Table 3: General Parameters for GC-MS Analysis of a Derivatized Carboxylic Acid
| Parameter | Condition |
| Derivatizing Agent | BSTFA with 1% TMCS usherbrooke.ca |
| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) ajbls.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) usherbrooke.ca |
| Injector Temperature | 250 °C usherbrooke.ca |
| Oven Program | Temperature programmed (e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 280 °C) ajbls.com |
| MS Ion Source | Electron Ionization (EI) at 70 eV ajbls.com |
| Mass Analyzer | Quadrupole |
Note: These parameters are general and serve as a starting point for method development for the specific analysis of derivatized this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine properties like orbital energies and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. emerginginvestigators.orgscience.gov A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.org
For 3-Fluoronaphthalene-1-carboxylic acid, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) ring system, while the LUMO would also be located on the aromatic system, with contributions from the electron-withdrawing carboxylic acid group. The fluorine atom's electronegativity would also influence the energies of these orbitals. These parameters are typically calculated using Density Functional Theory (DFT) methods. ijastems.org
Table 1: Hypothetical Frontier Orbital Energies for this compound
This table illustrates the kind of data obtained from quantum chemical calculations. The values are representative for a molecule of this type.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.70 |
This is a hypothetical data table. The values are based on typical ranges for similar aromatic carboxylic acids.
Table 2: Hypothetical Mulliken Atomic Charges and Dipole Moment for this compound
This table shows representative atomic charges and the resulting dipole moment.
| Atom/Parameter | Value |
| Charge on Fluorine (F) | -0.25 e |
| Charge on Carbonyl Oxygen (O=C) | -0.50 e |
| Charge on Hydroxyl Oxygen (O-H) | -0.65 e |
| Charge on Hydroxyl Hydrogen (H-O) | +0.45 e |
| Total Dipole Moment (µ) | 3.5 D |
This is a hypothetical data table. The values are illustrative of those expected from a charge distribution analysis.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. mdpi.com It is used for a variety of applications, from geometry optimization to predicting spectroscopic data.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.org For flexible molecules, this involves a conformational analysis to identify all stable conformers and their relative energies. uantwerpen.be
For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the naphthalene ring. Rotation around the single bond connecting the carboxyl group to the ring can lead to different conformers. Furthermore, like other carboxylic acids, it has the potential to form hydrogen-bonded dimers, which can significantly affect its properties and must be considered in computational models. researchgate.net DFT calculations, often with functionals like B3LYP or M06-2X, are used to determine the structures and relative stabilities of these various forms. uantwerpen.be
Table 3: Hypothetical Optimized Geometric Parameters for the Carboxylic Acid Group in this compound
This table presents plausible bond lengths and angles for the optimized geometry of the molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C(O)OH | 1.48 | C-C-O(H) | 112.0 |
| C=O | 1.22 | C-C=O | 123.0 |
| C-OH | 1.35 | O=C-OH | 125.0 |
| O-H | 0.97 | C-O-H | 107.0 |
This is a hypothetical data table. The values represent typical results from a DFT geometry optimization.
DFT calculations are highly effective at predicting spectroscopic properties, which is invaluable for structure verification and assignment of experimental spectra. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method combined with a suitable DFT functional. nih.govnih.gov Comparing calculated shifts with experimental data can confirm a proposed structure or help distinguish between isomers. nrel.govrsc.org The choice of functional and basis set is crucial, especially for fluorinated compounds where specific functionals may offer improved accuracy for predicting ¹⁹F NMR shifts. researchgate.net
Table 4: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm)
This table provides an example of how predicted NMR data is compared with experimental results for structural validation.
| Carbon Atom | Predicted (ppm) | Experimental (ppm) |
| C1 (C-COOH) | 128.5 | 128.2 |
| C2 | 127.1 | 126.9 |
| C3 (C-F) | 161.8 | 162.5 |
| C4 | 124.3 | 124.0 |
| C11 (COOH) | 170.2 | 169.8 |
This is a hypothetical data table. Values are representative for a fluorinated aromatic carboxylic acid.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical methods typically model molecules in a static state (in a vacuum or with implicit solvent), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. frontiersin.org MD simulations provide a detailed view of conformational dynamics, solvent interactions, and the self-assembly of molecules. nih.govmdpi.com
For this compound, an MD simulation could model its behavior in an aqueous solution. This would reveal how water molecules arrange around the polar carboxylic acid group and the more hydrophobic fluoronaphthalene core. researchgate.net It could also be used to study the stability of the carboxylic acid dimers in different solvents and to understand the dynamic equilibrium between monomeric and dimeric states. Such simulations are crucial for bridging the gap between a single-molecule's properties and its behavior in a bulk, real-world environment. frontiersin.org
Table 5: Typical Parameters for a Molecular Dynamics Simulation Setup
This table outlines a representative set of parameters for performing an MD simulation on the target molecule in a solvent.
| Parameter | Specification |
| Force Field | COMPASS / AMBER |
| Solvent Model | Explicit (e.g., TIP3P water) |
| System Size | ~5000 atoms (1 molecule + solvent) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 50-100 nanoseconds (ns) |
This table lists common parameters and does not represent a specific simulation run.
Reaction Pathway Modeling and Transition State Characterization
The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. While specific computational studies detailing the reaction pathways for this particular molecule are not widely available in current literature, the methodologies for such investigations are well-established. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model chemical reactions.
For a molecule like this compound, theoretical modeling could elucidate the mechanisms of key reactions, such as electrophilic aromatic substitution, nucleophilic attack on the carboxyl group, or decarboxylation. The process would involve:
Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed.
Frequency Analysis: This analysis is performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.
For instance, in a study of a rearrangement of a different naphthalene derivative, DFT calculations were used to support a proposed reaction mechanism involving the addition of water to the naphthalene core, a process that would typically be considered energetically unfavorable due to the loss of aromaticity. acs.orgacs.org Such studies provide calculated activation energies (ΔG‡) which are critical for predicting reaction rates. For example, DFT calculations on the hydrogenation of dimethyl oxalate (B1200264) have identified transition states with activation energies around 19-20 kcal/mol for different pathways. researchgate.net
While direct data for this compound is absent, it is anticipated that the fluorine substituent at the 3-position would influence the regioselectivity and activation barriers of its reactions due to its electron-withdrawing nature. A theoretical study would be invaluable in quantifying these effects.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models often use descriptors derived from computational chemistry to predict the reactivity of new or untested compounds.
No specific QSRR models for this compound were found in the reviewed literature. However, studies on related compounds, such as other substituted naphthoic acids, provide a framework for how such an analysis would be conducted. A computational study on a series of ortho-substituted naphthoic acids investigated various physicochemical properties to assess their chemical reactivity. ajpchem.orgresearchgate.net These properties, calculated using DFT, serve as the molecular descriptors in a QSRR model.
Key descriptors relevant to reactivity include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its interaction with other polar molecules and its solubility.
The following interactive data table summarizes some of the calculated properties for naphthoic acid and its ortho-substituted derivatives, which illustrates the type of data used in QSRR studies. researchgate.net The presence of different substituents clearly alters the electronic properties and thus the reactivity of the naphthoic acid core.
| Compound | Energy (kcal/mol) | HOMO (kcal/mol) | LUMO (kcal/mol) | Dipole Moment (Debye) |
| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.80E+01 | 5.2561 |
| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.7380 |
| o-Methoxy naphthoic acid | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.8690 |
| o-Ethoxy naphthoic acid | -4.57E+05 | -1.46E+02 | -5.71E+01 | 7.4010 |
| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.7790 |
Data sourced from a computational study on ortho-substituted naphthoic acids. researchgate.net
A QSRR model for a class of compounds including this compound would involve correlating such descriptors with experimentally determined reaction rates or equilibrium constants for a specific chemical transformation. This would allow for the prediction of its reactivity without the need for extensive laboratory work. Studies on other polycyclic aromatic compounds have successfully used QSRR to predict properties like chromatographic retention times, which are related to intermolecular interactions and thus reactivity. mdpi.comresearchgate.net
Applications As a Synthetic Intermediate and in Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
Carboxylic acids are fundamental building blocks in organic synthesis, widely used as precursors for numerous other functional groups. enamine.net 3-Fluoronaphthalene-1-carboxylic acid, specifically, provides a gateway for incorporating the fluoronaphthalene scaffold into larger, more complex molecular architectures. This is particularly relevant in fields like medicinal chemistry and the development of functional dyes. nih.gov The carboxylic acid moiety can be converted into esters, amides, acyl hydrazides, or other derivatives, enabling its linkage to various molecular fragments. thermofisher.com This versatility makes it a crucial intermediate for constructing novel compounds where the specific properties of the fluorinated naphthalene (B1677914) unit are desired. mdpi.comrsc.org For instance, it can be used in the synthesis of specialized organic molecules where the fluorine atom is used to fine-tune electronic properties, metabolic stability, or binding interactions.
Precursor for Advanced Polymeric Materials and Macromolecules
The integration of fluorine into polymer backbones is a well-established strategy for developing high-performance materials. researchgate.net this compound can serve as a monomer precursor for creating such advanced fluorinated polymers, particularly polynaphthalimides.
Fluorinated polynaphthalimides (PNIs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis of these polymers often involves the polycondensation reaction between a naphthalenetetracarboxylic dianhydride and a suitable diamine. researchgate.net this compound can be envisioned as a starting material for creating the necessary fluorinated naphthalene-based monomers required for these polymerizations. The general approach involves high-temperature solution polycondensation to yield the final polymer, which can then be cast into films. researchgate.net The presence of fluorine, introduced via precursors like this compound, is critical for achieving the desired material properties. rsc.org
The incorporation of fluorine atoms and fluorinated groups, such as those derived from this compound, has a profound impact on the final properties of polymeric materials. researchgate.net Fluorination enhances several key characteristics, making the resulting polymers suitable for advanced applications in electronics and optics. mdpi.comfibertech.or.jp
Solubility: The presence of bulky fluorinated groups can disrupt polymer chain packing, leading to significantly improved solubility in a variety of organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform (B151607) (CHCl₃), and tetrahydrofuran (B95107) (THF). researchgate.netrsc.org This enhanced solubility is advantageous for processing and film formation. researchgate.net
Thermal Stability: Fluorinated polymers, including polyimides, consistently exhibit high thermal stability. researchgate.netrsc.org They often show high glass transition temperatures (Tg), with some materials stable at temperatures exceeding 500°C. researchgate.netrsc.org The strong carbon-fluorine bond contributes to this exceptional thermal and chemical resistance. mdpi.com
Optical Transparency: Fluorine's strong electron-withdrawing nature can reduce the formation of charge-transfer complexes within the polymer chains. researchgate.net This leads to materials with a lighter color and high optical transparency, with low cutoff wavelengths, making them suitable for optical applications. rsc.orgfibertech.or.jprsc.org
Dielectric Constant: Fluorinated groups have very low polarizability and their inclusion increases the free volume between polymer chains, which reduces dipole-dipole interactions. mdpi.com This combination results in materials with an intrinsically low dielectric constant and low dielectric loss, which is highly desirable for microelectronics and high-frequency applications. rsc.orgmdpi.comfibertech.or.jp
Table 1: Impact of Fluorination on Polymer Properties
| Property | Effect of Fluorine Incorporation | Research Finding |
| Solubility | Increased | Fluorinated polynaphthalimides show enhanced solubility in polar solvents like NMP and DMAc. researchgate.net Some polyimides with multi-bulky fluorinated groups achieved solubility up to 20 wt% in NMP, CHCl₃, and THF. rsc.org |
| Thermal Stability | Increased | Fluorinated PNIs exhibit 10% weight loss temperatures above 528°C. researchgate.net Polyimides with multi-bulky pendant groups show 5% weight loss at temperatures over 551°C. rsc.org |
| Optical Transparency | Increased | Fluorinated polyimides are highly transparent in the near-IR region. fibertech.or.jp Films display high optical transparency with cut-off wavelengths ranging from 327 to 343 nm. rsc.org |
| Dielectric Constant | Decreased | Fluorinated groups' low polarizability and volumetric effects lower the dielectric constant (Dk). mdpi.com Values as low as 2.69–2.85 (at 1 MHz) have been reported for some fluorinated polyimides. rsc.org |
Utilization as a Reagent in Organic Transformations
Beyond its role as a building block, this compound can be used as a reagent in specific organic transformations. The carboxylic acid functional group is highly versatile and can undergo a wide range of reactions. mnstate.edu For example, it can be converted to an acid chloride, which is a more reactive intermediate for forming esters and amides. mnstate.edu Furthermore, decarboxylation reactions can be employed. A process known as fluorodecarboxylation, using reagents like xenon difluoride, can replace the carboxylic acid group with a fluorine atom, although this is more common for aliphatic acids. researchgate.net The fluoronaphthalene ring itself is generally unreactive but can participate in reactions under specific catalytic conditions, such as palladium-catalyzed cross-coupling.
Development of Novel Fluorinated Scaffolds for Chemical Research
The structure of this compound makes it an excellent starting point for generating novel fluorinated scaffolds for chemical research. enamine.net Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. rsc.org By using the carboxylic acid group as a handle for derivatization, chemists can build upon the rigid, planar fluoronaphthalene core to create libraries of new compounds. enamine.netthermofisher.com These new molecular frameworks can be screened for biological activity or evaluated for novel material properties, contributing to the development of new pharmaceuticals, agrochemicals, or functional materials. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Fluoronaphthalene-1-carboxylic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves fluorination of naphthalene derivatives followed by carboxylation. Key steps include:
- Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions .
- Carboxylation: Employ Friedel-Crafts acylation or direct carboxylation via Grignard reagents, ensuring temperature control (0–5°C) to prevent decarboxylation .
- Purity Validation:
Q. How can researchers characterize the spectroscopic properties of this compound?
Methodological Answer:
- FT-IR Analysis: Identify key functional groups:
- UV-Vis Spectroscopy: Determine π→π* transitions in the aromatic system (λmax ~270–290 nm) to assess electronic conjugation .
- Mass Spectrometry (HRMS): Validate molecular weight (MW 204.17 g/mol) with <2 ppm error .
Q. What are the recommended protocols for assessing acute toxicity in preclinical models?
Methodological Answer:
- In Vivo Studies:
- In Vitro Cytotoxicity: Use HepG2 cells with MTT assays; report IC50 values and compare to structurally similar fluorinated aromatics .
Advanced Research Questions
Q. How can conflicting data in environmental persistence studies be resolved?
Methodological Answer:
- Data Triangulation:
- Error Mitigation:
Q. What strategies are effective for resolving ambiguities in NMR spectral assignments?
Methodological Answer:
- 2D NMR Techniques:
- Computational Aids:
Q. How can researchers model the environmental fate of this compound?
Methodological Answer:
- Fugacity Modeling:
- Bioaccumulation Studies:
- Measure BCF (bioconcentration factor) in aquatic organisms (e.g., Daphnia magna) under OECD 305 guidelines .
Q. What experimental designs address contradictions in metabolic pathway studies?
Methodological Answer:
- Isotope-Labeled Tracers:
- Enzyme Inhibition Assays:
- Test CYP450 isoforms (e.g., CYP2E1) using recombinant microsomes to clarify oxidative pathways .
Data Contradiction Analysis
Q. How should researchers handle variability in cytotoxicity data across cell lines?
Methodological Answer:
- Standardized Protocols:
- Statistical Approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
